molecular formula C18H12ClN3OS2 B11063764 5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole

5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11063764
M. Wt: 385.9 g/mol
InChI Key: ANIIAKHLSZLNON-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-thiazol-2-yl [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] sulfide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-yl [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] sulfide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-thiazol-2-yl [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1,3-thiazol-2-yl [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] sulfide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to antiviral, antifungal, and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,3-thiazol-2-yl [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] sulfide is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of both thiazole and oxadiazole rings, along with the chlorophenyl group, enhances its potential as a versatile bioactive compound .

Properties

Molecular Formula

C18H12ClN3OS2

Molecular Weight

385.9 g/mol

IUPAC Name

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)15-10-24-18(20-15)25-11-16-21-17(22-23-16)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

ANIIAKHLSZLNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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